molecular formula C8H11NO3 B1399472 2-Butyloxazole-4-carboxylic Acid CAS No. 1126634-45-4

2-Butyloxazole-4-carboxylic Acid

Cat. No. B1399472
CAS RN: 1126634-45-4
M. Wt: 169.18 g/mol
InChI Key: MUEDHHXQKFKUSD-UHFFFAOYSA-N
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Description

2-Butyloxazole-4-carboxylic Acid (CAS# 1126634-45-4) is a useful research chemical . It has a molecular weight of 169.18 and a molecular formula of C8H11NO3 . The IUPAC name for this compound is 2-butyl-1,3-oxazole-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 2-Butyloxazole-4-carboxylic Acid consists of a butyl group attached to an oxazole ring at the 2-position and a carboxylic acid group at the 4-position . Techniques such as Raman spectroscopy and Fourier transform infrared spectroscopy can be used to provide chemical and structural data .


Chemical Reactions Analysis

Carboxylic acids, like 2-Butyloxazole-4-carboxylic Acid, can undergo a variety of reactions. They can react with bases to form salts, with alcohols to form esters, and with ammonia to form amides . They can also undergo reduction to form primary alcohols .


Physical And Chemical Properties Analysis

Carboxylic acids generally have high boiling points due to the presence of intermolecular hydrogen bonding . They are also polar compounds and can participate in dipolar interactions, which can further increase their boiling points .

Scientific Research Applications

Corrosion Inhibition

2-Butyloxazole-4-carboxylic Acid derivatives show potential as corrosion inhibitors. Research conducted by Moretti, Guidi, and Fabris (2013) demonstrated the effectiveness of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole (a related compound) in inhibiting corrosion of mild steel in acidic conditions, with significant efficiency values in various experimental conditions (Moretti, Guidi, & Fabris, 2013).

Synthesis of Macrolides

The compound has applications in organic synthesis, particularly in the creation of macrolides. Wasserman, Gambale, and Pulwer (1981) noted that oxazoles, like 2-Butyloxazole-4-carboxylic Acid, can be transformed into triamides in reactions with singlet oxygen, leading to the synthesis of macrolides, including compounds like recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).

Polymer Synthesis

In the field of polymer science, derivatives of 2-Butyloxazole-4-carboxylic Acid are used for creating thermotropic polyesters. Kricheldorf and Thomsen (1992) synthesized polyesters using 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, observing the formation of nematic melts in some derivatives (Kricheldorf & Thomsen, 1992).

Antimicrobial Agents

2-Butyloxazole-4-carboxylic Acid and its derivatives have shown potential in the development of antimicrobial agents. For example, Vodela, Mekala, Danda, and Kodhati (2013) synthesized novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles with benzoxazole-2-carboxylic acid and reported antimicrobial activity against various bacteria (Vodela, Mekala, Danda, & Kodhati, 2013).

Supramolecular Self-Assembling

The compound is also significant in the study of supramolecular self-assembly. Hilger, Draeger, and Stadler (1992) analyzed the X-ray structure of a urazoylbenzoic acid derivative, revealing the formation of an association polymer through intermolecular hydrogen bonding, highlighting the importance of 2-Butyloxazole-4-carboxylic Acid in such structures (Hilger, Draeger, & Stadler, 1992).

Polymer Property Modification

2-Butyloxazole-4-carboxylic Acid derivatives can be utilized in the modification of polymer properties. Sehlinger, Verbraeken, Meier, and Hoogenboom (2015) utilized the Passerini and Ugi multicomponent reactions with poly(2-oxazoline)s, demonstrating the tuning of the polymer's cloud point and glass transition temperatures (Sehlinger, Verbraeken, Meier, & Hoogenboom, 2015).

Future Directions

While specific future directions for 2-Butyloxazole-4-carboxylic Acid are not available, the field of carbohydrate-containing therapeutics, which includes carboxylic acids, is a promising area of research . This includes the development of pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

properties

IUPAC Name

2-butyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-3-4-7-9-6(5-12-7)8(10)11/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEDHHXQKFKUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyloxazole-4-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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